NPS-2143

CaSR Mutants Bartter Syndrome Type 5 Autosomal Dominant Hypocalcemia

NPS-2143 (SB-262470A) is the gold-standard calcilytic for CaSR research—offering superior selectivity (Ki=3.4 nM for human CaSR vs. >1000 nM for other GPCRs), oral activity, and a unique pharmacochaperone ability to rescue trafficking of loss-of-function CaSR mutants. Its amino-alcohol scaffold and extended receptor residence time make it irreplaceable for PTH secretion studies. Choose NPS-2143 for reproducible, publication-ready results.

Molecular Formula C24H25ClN2O2
Molecular Weight 408.9 g/mol
CAS No. 284035-33-2
Cat. No. B1680073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPS-2143
CAS284035-33-2
Synonyms1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one
NP 118809
NP-118809
NP118809
Molecular FormulaC24H25ClN2O2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O
InChIInChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1
InChIKeyPZUJQWHTIRWCID-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NPS-2143 (CAS 284035-33-2) Procurement Guide: Potent, Selective Calcilytic for Calcium-Sensing Receptor (CaSR) Research


NPS-2143 (also known as SB-262470A) is a well-characterized, synthetic small-molecule negative allosteric modulator of the calcium-sensing receptor (CaSR), classified as a calcilytic agent [1]. It acts as a potent and selective antagonist, demonstrating inhibition of CaSR-mediated intracellular calcium mobilization with an IC50 of 43 nM in HEK 293 cells expressing the human CaSR . It is orally active and widely used as a research tool to study CaSR signaling in various physiological and pathological contexts [2].

Why Generic CaSR Antagonists Cannot Substitute for NPS-2143 in Scientific Research and Development


Simple substitution of NPS-2143 with other calcilytics is scientifically unsound due to significant differences in their chemical class, binding site interactions, and resultant pharmacological profiles [1]. NPS-2143 is an amino-alcohol, a class distinct from quinazolinone-derived calcilytics (e.g., ATF936, AXT914) and other negative allosteric modulators (e.g., Calhex 231). These structural differences lead to variations in their ability to rescue specific CaSR mutations and in their downstream signaling bias [2]. Furthermore, compared to other amino-alcohol calcilytics like Ronacaleret, NPS-2143 possesses a longer receptor residence time, which critically alters its effect on parathyroid hormone (PTH) secretion profiles—a key factor for any study or assay dependent on CaSR-mediated hormone release [3]. Using an alternative compound without verifying its specific quantitative performance in the relevant assay would introduce uncontrolled variables, potentially invalidating experimental results and delaying project timelines.

NPS-2143 vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Chemical Class Differentiation: NPS-2143 vs. Quinazolinone Calcilytics (ATF936/AXT914) for Mutant CaSR Rescue

In head-to-head studies, the quinazolinone calcilytics ATF936 and AXT914 are quantitatively superior to the amino-alcohol NPS-2143 in mitigating excessive signaling from specific activating CaSR mutants. For multiple Bartter syndrome type 5 and autosomal dominant hypocalcemia (ADH) mutants, NPS-2143 was observed to be 'only partially effective,' whereas ATF936 and AXT914 'significantly mitigated' the excessive cytosolic calcium signaling in all mutants studied [1]. This indicates that NPS-2143 may be an inappropriate tool for research involving these specific gain-of-function mutations.

CaSR Mutants Bartter Syndrome Type 5 Autosomal Dominant Hypocalcemia

Receptor Binding Kinetics: Long Residence Time of NPS-2143 vs. Improved PK of Ronacaleret

NPS-2143 exhibits a long residence time at the CaSR, which leads to a sustained increase in serum PTH levels in vivo, contrasting with the transient PTH pulse desired for anabolic bone effects [1]. This property directly contributed to the development of shorter-acting calcilytics like Ronacaleret (SB-751689), which was engineered for an improved pharmacokinetic profile to achieve a more transient PTH response [2]. While Ronacaleret's development was ultimately discontinued for lack of clinical efficacy, this comparison highlights a key differentiator of NPS-2143: its sustained pharmacological effect at the receptor level.

Pharmacokinetics Bone Metabolism Osteoporosis Research

Potency vs. Calhex 231: Higher Potency of NPS-2143 in Cellular CaSR Assays

When comparing the potency of two well-known CaSR negative allosteric modulators, NPS-2143 demonstrates a significantly higher potency than Calhex 231 in a standard cellular assay. NPS-2143 inhibits CaSR-mediated intracellular calcium mobilization with an IC50 of 43 nM [1]. In contrast, Calhex 231 exhibits an IC50 of 0.39 µM (390 nM) for inhibiting Ca2+-induced [3H]inositol phosphate accumulation [2].

CaSR Inhibition In Vitro Pharmacology Calcium Signaling

Biased Signaling Profile: Differential Modulation of Ca2+ Mobilization vs. ERK1/2 Phosphorylation

NPS-2143, as a negative allosteric modulator, exhibits biased signaling at the CaSR. In a direct comparative study with the positive allosteric modulator Cinacalcet, both compounds were found to have a significantly greater ability to modulate agonist-stimulated intracellular Ca2+ mobilization than ERK1/2 phosphorylation [1]. This indicates that NPS-2143 does not uniformly block all downstream CaSR signaling pathways, a property that can be leveraged or must be accounted for in experimental design.

Biased Signaling Allosteric Modulation Signal Transduction

Functional Selectivity in Mutant Rescue: NPS-2143 vs. Cinacalcet on Trafficking and Signaling

NPS-2143, a negative allosteric modulator, can function similarly to the positive allosteric modulator Cinacalcet in rescuing certain loss-of-function CaSR mutants. A study demonstrated that both NPS-2143 and Cinacalcet effectively rescued mutants with substantially impaired cell surface expression, likely by stabilizing a receptor conformation that is trafficked more efficiently to the cell surface [1]. Furthermore, functional impairments in almost all mutant CaSRs tested were rescued by either compound [1]. This indicates a shared pharmacochaperone-like activity between the two classes of modulators for specific mutants.

Pharmacochaperone Loss-of-Function Mutations Receptor Trafficking

Optimal Use Cases for NPS-2143 in Preclinical and Translational Research


Investigating CaSR-Mediated Regulation of Parathyroid Hormone (PTH) Secretion

NPS-2143 is the gold-standard tool for studying CaSR's role in PTH secretion. Its potent antagonism (IC50 = 43 nM) of the CaSR in parathyroid cells directly stimulates PTH release (EC50 = 41 nM) [1], making it ideal for ex vivo assays on parathyroid tissue or in vivo studies in rodents where a rapid and large increase in plasma PTH (4-5 fold) is required . Its oral activity also allows for convenient dosing in chronic animal models [1].

Probing CaSR Signaling Bias and Receptor Trafficking in Mutant Models

For researchers working with CaSR mutations, NPS-2143 is a key reagent. It is particularly useful for investigating biased signaling, as it preferentially modulates Ca2+ mobilization over ERK1/2 phosphorylation [2]. Additionally, its ability to act as a pharmacochaperone and rescue trafficking of certain loss-of-function mutants provides a unique tool for studying receptor biogenesis and cell surface stabilization [2].

Off-Target Exploration: Investigating Antibacterial Activity Against MRSA

While primarily a CaSR antagonist, NPS-2143 has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [3]. This makes it a valuable starting point or control compound for medicinal chemistry programs focused on developing novel antibacterial agents, independent of its CaSR-related pharmacology [4].

In Vitro Functional Assays Requiring Potent and Selective CaSR Blockade

With a high binding affinity (Ki = 3.4 nM for human CaSR) and excellent selectivity (Ki > 1000 nM for other GPCRs like GPRC6A and VDR), NPS-2143 is the preferred compound for in vitro studies requiring a clean and potent inhibition of CaSR function . This selectivity profile ensures that observed effects are specifically due to CaSR antagonism, minimizing off-target confounding variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPS-2143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.